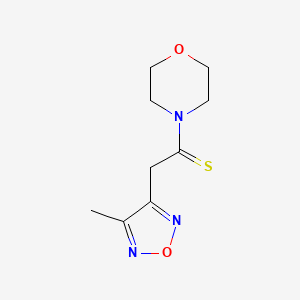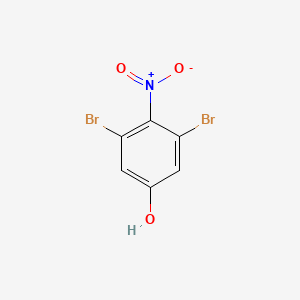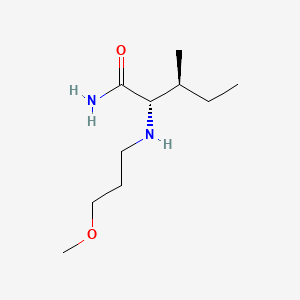
5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H5Cl2N3O It is a derivative of pyrazine, characterized by the presence of two chlorine atoms, an ethoxy group, and a nitrile group attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile typically involves the chlorination of pyrazine derivatives followed by the introduction of the ethoxy and nitrile groups. One common method includes the reaction of 5,6-dichloropyrazine with ethyl alcohol in the presence of a base to form the ethoxy derivative. The nitrile group can be introduced through a subsequent reaction with a suitable nitrile source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitrile introduction processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of ethoxy-substituted pyrazine amines.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine and nitrile groups can form covalent bonds or coordinate with active sites, leading to inhibition or modulation of biological pathways. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dichloropyrazine-2,3-dicarbonitrile: Similar structure but with two nitrile groups.
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Contains a pyridine ring and a fluorine atom instead of an ethoxy group.
3,6-Dichloropyrazine-2-carbonitrile: Lacks the ethoxy group.
Uniqueness
5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Eigenschaften
Molekularformel |
C7H5Cl2N3O |
|---|---|
Molekulargewicht |
218.04 g/mol |
IUPAC-Name |
5,6-dichloro-3-ethoxypyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H5Cl2N3O/c1-2-13-7-4(3-10)11-5(8)6(9)12-7/h2H2,1H3 |
InChI-Schlüssel |
NADXLOBFNKUWTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(N=C(C(=N1)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol](/img/structure/B13098487.png)

![2-[3-(2-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098502.png)
![[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13098504.png)


![1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13098522.png)




![6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione](/img/structure/B13098563.png)
